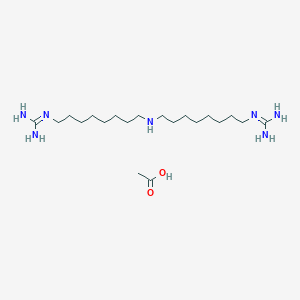

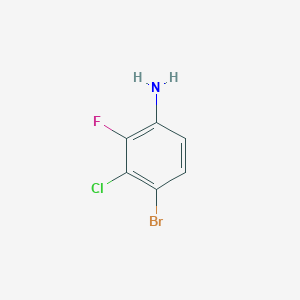

4-Bromo-3-chloro-2-fluoroaniline

Vue d'ensemble

Description

4-Bromo-3-chloro-2-fluoroaniline is a chemical compound with the CAS Number: 115843-99-7 . It has a molecular weight of 224.46 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular formula of 4-Bromo-3-chloro-2-fluoroaniline is C6H4BrClFN . The InChI code is 1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-fluoroaniline has a density of 1.8±0.1 g/cm^3 . Its boiling point is 262.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 43.1±0.3 cm^3 . It has 1 H-bond acceptor, 2 H-bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique

Proteomics Research

4-Bromo-3-chloro-2-fluoroaniline is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins within a complex mixture .

Synthesis of Boronic Acid Derivatives

4-Bromo-2-fluoroaniline, a compound similar to 4-Bromo-3-chloro-2-fluoroaniline, has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid . Boronic acids are important compounds in organic chemistry and materials science. They are used in various chemical reactions, including coupling reactions and the synthesis of polymers .

Chemical Modification

4-Bromo-2-fluoroaniline has also been used in chemical modification . Chemical modification involves the alteration of chemical structures to change their properties. This can be used to improve the efficiency of chemical reactions, create new materials, or enhance the properties of existing materials .

Pharmaceutical Synthesis

4-Bromo-3-fluoroaniline is used as an intermediate in the synthetic preparation of various pharmaceuticals . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to produce the desired end product .

Synthesis of Terphenyls

This compound is used in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls . Terphenyls are a type of polycyclic aromatic hydrocarbon with a wide range of applications, including organic light-emitting diodes (OLEDs), liquid crystals, and pharmaceuticals .

Safety and Hazards

4-Bromo-3-chloro-2-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

4-Bromo-3-chloro-2-fluoroaniline is a complex organic compound that interacts with various targets in the body. It’s worth noting that similar compounds, such as 2-Fluoroaniline, have been found to interact with the respiratory system .

Mode of Action

It’s known that similar compounds, like 2-fluoroaniline, exert their effects primarily through hydroxylation . This process involves the addition of a hydroxyl group to the compound, which can lead to subsequent biochemical reactions .

Biochemical Pathways

Based on the known actions of similar compounds, it’s likely that this compound affects pathways involving hydroxylation . Hydroxylation can lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways .

Pharmacokinetics

It’s known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily through hydroxylation, with at least 80% of the dose excreted in the urine within 24 hours .

Result of Action

It’s known that similar compounds can exert nephrotoxic effects, likely through hydroxylation and subsequent p-benzoquinonimine formation .

Propriétés

IUPAC Name |

4-bromo-3-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXZIQDHENNEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382226 | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-fluoroaniline | |

CAS RN |

115843-99-7 | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 4-Bromo-3-chloro-2-fluoroaniline in the synthesis of 2-Chloro-3-fluorobromobenzene?

A1: 4-Bromo-3-chloro-2-fluoroaniline serves as a crucial intermediate in the multi-step synthesis of 2-Chloro-3-fluorobromobenzene. It is synthesized from 3-chloro-2-fluoroaniline via bromination using N-Bromosuccinimide (NBS) . This intermediate then undergoes diazotization with sodium nitrite to yield the final product, 2-Chloro-3-fluorobromobenzene.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)